molecular formula C13H8BrClN2 B2876552 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole CAS No. 1541475-50-6

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

Cat. No.: B2876552
CAS No.: 1541475-50-6
M. Wt: 307.58
InChI Key: NFSGFPCXDHZFDP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-bromoaniline with 4-chloro-1,2-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.

    Reduction Products: Reduced forms with hydrogen atoms added to the structure.

Scientific Research Applications

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-benzo[d]imidazole: Lacks the bromine and chlorine substituents but shares the benzimidazole core structure.

    6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: Contains a fluorine atom instead of bromine and a benzyl group instead of a phenyl group.

    2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Similar structure with an oxazole ring instead of a benzimidazole ring.

Uniqueness

The presence of both bromine and chlorine atoms in 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole makes it unique compared to other benzimidazole derivatives

Properties

IUPAC Name

2-(3-bromophenyl)-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSGFPCXDHZFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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